1-[(4-Isopropylphenyl)sulfonyl]piperazine

Catalog No.
S3233572
CAS No.
730976-75-7
M.F
C13H20N2O2S
M. Wt
268.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(4-Isopropylphenyl)sulfonyl]piperazine

CAS Number

730976-75-7

Product Name

1-[(4-Isopropylphenyl)sulfonyl]piperazine

IUPAC Name

1-(4-propan-2-ylphenyl)sulfonylpiperazine

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38

InChI

InChI=1S/C13H20N2O2S/c1-11(2)12-3-5-13(6-4-12)18(16,17)15-9-7-14-8-10-15/h3-6,11,14H,7-10H2,1-2H3

InChI Key

UIJPDEFOQMIKFK-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2

Solubility

soluble

1-[(4-Isopropylphenyl)sulfonyl]piperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a sulfonyl group attached to a 4-isopropylphenyl moiety. The molecular formula for this compound is C₁₃H₂₀N₂O₂S, with a molecular weight of 268.38 g/mol . This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications.

The reactivity of 1-[(4-Isopropylphenyl)sulfonyl]piperazine is largely influenced by the sulfonyl group, which can participate in nucleophilic substitution reactions. The piperazine ring can also undergo various modifications, such as alkylation or acylation, leading to the synthesis of diverse derivatives. For example, reactions involving sulfonyl chlorides can yield new sulfonamide derivatives .

Research indicates that compounds containing the piperazine moiety often exhibit significant biological activities. Specifically, 1-[(4-Isopropylphenyl)sulfonyl]piperazine has been investigated for its potential anti-cancer properties. Studies have shown that related piperazine derivatives can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar properties .

The synthesis of 1-[(4-Isopropylphenyl)sulfonyl]piperazine typically involves the following steps:

  • Formation of the Piperazine Ring: Piperazine can be synthesized through the reaction of ethylene diamine with chloroethane.
  • Sulfonation: The introduction of the sulfonyl group can be achieved by reacting piperazine with a suitable sulfonyl chloride (e.g., 4-isopropylphenylsulfonyl chloride) in the presence of a base like triethylamine or diisopropylethylamine.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography .

1-[(4-Isopropylphenyl)sulfonyl]piperazine has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing anti-cancer agents.
  • Biochemical Research: Utilized in proteomics and drug discovery studies due to its unique structural properties .
  • Pharmaceutical Formulations: It may serve as an intermediate for synthesizing more complex therapeutic agents.

Interaction studies involving 1-[(4-Isopropylphenyl)sulfonyl]piperazine have focused on its binding affinity to various biological targets. Preliminary data suggest that compounds with similar structures may inhibit certain enzymes or receptors linked to cancer progression. For instance, studies on related piperazine derivatives have shown effectiveness against specific cancer cell lines, indicating potential pathways for further exploration in drug development .

Several compounds share structural characteristics with 1-[(4-Isopropylphenyl)sulfonyl]piperazine. Here are some notable examples:

Compound NameStructure CharacteristicsBiological Activity
1-(4-Phenylsulfonyl)piperazineSulfonamide derivativeAntitumor activity in various cell lines
1-(2-Nitrophenyl)sulfonylpiperazineNitro-substituted piperazinePotential anti-inflammatory effects
1-(4-Methylphenyl)sulfonylpiperazineMethyl-substituted piperazineModerate inhibition of certain cancer cell lines
1-(4-Fluorophenyl)sulfonylpiperazineFluoro-substituted piperazineEnhanced anti-cancer activity compared to non-fluorinated analogs

Uniqueness

The uniqueness of 1-[(4-Isopropylphenyl)sulfonyl]piperazine lies in its specific substitution pattern and the presence of the isopropyl group, which may influence its lipophilicity and biological interactions differently compared to other similar compounds. This structural feature could enhance its efficacy and selectivity as a therapeutic agent.

XLogP3

1.5

Dates

Modify: 2023-08-19

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